Centperazine Achieves 5.8-Fold Higher Plasma AUC Than Diethylcarbamazine After Equivalent Oral Dosing in Rats
In a direct head-to-head pharmacokinetic comparison in male albino rats receiving 25 mg/kg oral doses of each drug, centperazine produced a plasma area-under-the-concentration-curve (AUC) of 35.2 μg·h/ml, whereas diethylcarbamazine (DEC) yielded an AUC of only 6.1 μg·h/ml — a 5.8-fold difference [1]. Centperazine reached peak plasma concentration at 20 minutes post-dose versus 15 minutes for DEC. The urinary excretion of unchanged drug over 24 hours was 17% for centperazine compared to 9% for DEC, and the data collectively indicate slower metabolism and prolonged systemic residence of centperazine [1]. In a separate intravenous pharmacokinetic study (5 mg/kg IV in rats), centperazine exhibited a half-life of 4.4 hours with a mean plasma clearance of 72.87 ml/h/kg and a volume of distribution of 438 ml [2]. The higher and more sustained systemic exposure of centperazine is consistent with its reported 5-fold greater chemotherapeutic activity relative to DEC [1].
| Evidence Dimension | Plasma AUC (area under the concentration-time curve) following oral administration |
|---|---|
| Target Compound Data | AUC = 35.2 μg·h/ml; peak plasma time = 20 min; 24-h urinary excretion = 17% of dose |
| Comparator Or Baseline | Diethylcarbamazine (DEC): AUC = 6.1 μg·h/ml; peak plasma time = 15 min; 24-h urinary excretion = 9% of dose |
| Quantified Difference | 5.8-fold higher AUC; 1.9-fold higher urinary recovery of unchanged drug |
| Conditions | 25 mg/kg single oral dose in male albino rats; plasma and urine sampled over 24 h |
Why This Matters
A 5.8-fold higher plasma AUC directly translates to greater cumulative drug exposure at the site of action, which supports lower dosing frequency requirements and potentially improved efficacy against tissue-dwelling microfilariae — a key consideration for mass drug administration logistics.
- [1] Roy TK, Sharma S, Srivastava VM. Comparative tissue distribution and urinary excretion of diethylcarbamazine and centperazine. Indian J Med Res. 1981 Oct;74:565-71. PMID: 7338381. View Source
- [2] Agarwal N, Sharma S, Srivastava VM. Pharmacokinetics of centperazine: a new antifilarial agent. Int J Clin Pharmacol Res. 1988;8(4):231-7. PMID: 3182112. View Source
